molecular formula C11H13N3O3S B12666830 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol CAS No. 82191-15-9

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol

Cat. No.: B12666830
CAS No.: 82191-15-9
M. Wt: 267.31 g/mol
InChI Key: HUXFDEDCBFPIJQ-UHFFFAOYSA-N
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Description

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol is a chemical compound with the molecular formula C11H12N2O3S It is a thiazolidine derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This reaction forms the thiazolidine ring and introduces the nitrophenyl and imino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process. Techniques like nano-catalysis and click chemistry may also be employed to improve yield, selectivity, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or imines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-one: Studied for its antimicrobial and anticancer properties.

    Thiazolidine-2-thione: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Uniqueness

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, while the thiazolidine ring provides stability and facilitates interactions with biological targets.

Properties

CAS No.

82191-15-9

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C11H13N3O3S/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17/h1-3,6,10,12,15H,4-5,7H2

InChI Key

HUXFDEDCBFPIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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